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Compound of Interest

Compound Name: Diosmin Impurity 5

Cat. No.: B13445658

Executive Summary

Diosmin Impurity 5 (CAS: 122087-66-5) is a specific process-related impurity and structural
analog of Diosmin.[1][2] Chemically, it is identified as 2'-Hydroxy-3,4,6'-trimethoxy-4'-
(rutinosyloxy)chalcone. Unlike Diosmin, which possesses a closed flavonoid (flavone) ring
system, Impurity 5 is a chalcone—an open-chain flavonoid precursor or degradation product—
that exhibits a higher degree of methylation.

This impurity is critical in the quality control of phlebotonic drugs (e.g., Daflon, Vasculera) as its
presence indicates specific side-reactions during the semi-synthesis of Diosmin from
Hesperidin, particularly involving ring-opening and O-methylation steps.

Chemical Identity & Structure
Definitive Identification

e Common Name: Diosmin Impurity 5[1][2][3][4][5][6][7][8]

e Chemical Name (IUPAC): (E)-1-[4-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-B-D-
glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

o CAS Registry Number: 122087-66-5[1][2][3][4][6]

e Molecular Formula:
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e Molecular Weight: 638.62 g/mol

o Classification: Chalcone glycoside (Polymethoxylated)

Structural Analysis

The structure of Impurity 5 differs from Diosmin in two fundamental ways:

» Scaffold Topology: Diosmin is a flavone (closed C-ring).[10] Impurity 5 is a chalcone (open C-
ring), characterized by an

-unsaturated ketone linking two aromatic rings (A and B).

o Methylation Pattern:
o Diosmin: Contains one methoxy group at the 4'-position of the B-ring.[2][11]

o Impurity 5: Contains three methoxy groups: two on the B-ring (positions 3 and 4) and one
on the A-ring (position 6").

Physicochemical Properties Table[3]
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Property Data Context

Chalcones are
Appearance Yellow powder characteristically yellow due to

extended conjugation.

Lipophilicity is slightly higher
Solubility DMSO, Pyridine, Methanol than Diosmin due to extra
methyl groups.

UV Max ( Bathochromic shift typical of
~340-360 nm chalcones compared to
) flavones (~260/340 nm).

Reduced compared to Diosmin
H-Bond Donors 9 due to O-methylation of

hydroxyls.

Higher flexibility due to the
Rotatable Bonds 12 )
open enone linker.

Structural Comparison & Formation Pathway

The formation of Impurity 5 can be traced to the alkylation (methylation) of the chalcone
intermediate or the ring-opening of a polymethoxylated flavone. In the industrial synthesis of
Diosmin from Hesperidin, alkaline conditions can induce ring opening (Chalcone formation). If
methylating agents are present (or if starting material is contaminated with methylated analogs
like Hesperidin Methyl Chalcone), Impurity 5 is generated.

Mechanistic Diagram (Graphviz)[3]

. Diosmin §
Dehydrogenation Degradation?
(12/Pyridine) (C28H32015) (Unlikely direct path)
. / Flavone Scaffold I .
Hesperidin Diosmin Impurity 5
(C28H34015) Base (NaOH) Methylation (+2 Me) (C30H38015)
Flavanone Precursor Ring Opening Side Reaction _ _gp] Trimethoxy Chalcone
\> Hesperidin Chalcone |- ———=—==""

(Open Ring Intermediate)
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Caption: Figure 1. Putative formation pathway of Diosmin Impurity 5 via the ring-opening of
the flavonoid scaffold followed by O-methylation.

Analytical Characterization

To distinguish Impurity 5 from other specified impurities (EP Impurities A—F), a robust analytical
strategy is required.

HPLC Retention Profile

Impurity 5 is more hydrophobic than Diosmin due to the addition of two methyl groups (

) and the loss of two hydroxyl protons.

e Column: C18 (Octadecylsilyl silica gel), 3 um.
» Mobile Phase: Gradient of Acetonitrile / Water (acidified with Acetic Acid).

» Relative Retention Time (RRT): Expected to elute after Diosmin. While Diosmin elutes at
~4.6 min (in standard EP methods), Impurity 5 (polymethoxylated) will show a longer
retention time, likely in the range of RRT 1.2 — 1.5, depending on the specific gradient.

Mass Spectrometry (LC-MS/MS)

« lonization: ESI Positive Mode (

).

e Parent lon:

o Fragmentation Pattern:
o Loss of Rutinose:

(Aglycone cation).

o Aglycone Fragmentation: The aglycone (
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331) will fragment via retro-Diels-Alder (RDA) cleavage typical of chalcones, yielding
characteristic A-ring and B-ring fragments.

o Differentiation: Diosmin aglycone (Diosmetin) is

301. The mass shift of +30 Da in the aglycone fragment (

) confirms the presence of two additional methyl groups (

)-

NMR Signatures

o Protons: The disappearance of the C2-H and C3-H signals typical of flavanones/flavones
and the appearance of trans-olefinic protons (

) at
confirms the chalcone structure.

o Methoxy Groups: Three distinct singlets in the

region (integrating to 9H total) confirm the trimethoxy substitution.

Protocol: Isolation and Identification Workflow

This protocol outlines the steps to isolate and confirm Impurity 5 from a crude Diosmin sample.

Step 1: Enrichment[3]

e Dissolve 100 mg of crude Diosmin in 10 mL DMSO.
e Perform preparative HPLC using a C18 column.

e Collect the fraction eluting at RRT ~1.3 (relative to Diosmin).

Step 2: Structural Confirmation[3]

» Lyophilize the collected fraction to obtain a yellow powder.

o UV-Vis: Re-dissolve in Methanol. Verify
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shift to >340 nm (Chalcone band I).

e MS Analysis: Direct infusion ESI-MS. Confirm

e NMR: Dissolve in DMSO-

. Check for the absence of the C-ring closure and presence of 3 methoxy signals.

Analytical Workflow Diagram (Graphviz)
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Caption: Figure 2. Analytical isolation and multi-modal identification workflow for Diosmin
Impurity 5.

Regulatory & Toxicological Context

While Impurity 5 is not listed as a specified impurity (A-F) in the current European
Pharmacopoeia (EP) monograph for Diosmin, it is a known "process impurity" in synthetic
routes involving methylation or Hesperidin Methyl Chalcone production.

e Thresholds: As an unspecified impurity, it must typically be controlled to

(ICH Q3A) unless toxicological qualification proves otherwise.

¢ Risk: Chalcones are Michael acceptors and can exhibit reactivity with biological thiols.
However, methylated chalcones are often pharmacologically active (e.g., vascular protection)
and may possess a safety profile similar to the parent drug, though this must be empirically
verified.

References

¢ Sigma-Aldrich.Diosmin Impurity 5 (CAS 122087-66-5) Product Sheet. Retrieved from .

o National Center for Biotechnology Information (NCBI).PubChem Compound Summary:
Diosmin and Related Chalcones. Retrieved from .

o European Directorate for the Quality of Medicines (EDQM).Diosmin Monograph
01/2008:1611. European Pharmacopoeia.[12] Retrieved from .

o ChemFaces.Diosmin Impurity 5 Datasheet. Retrieved from .

e MolNova.Diosmin Impurity 5 Structure and Properties. Retrieved from .[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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